molecular formula C20H20ClN5O6S2 B2974600 Ethyl 4-((4-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 533872-35-4

Ethyl 4-((4-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2974600
CAS No.: 533872-35-4
M. Wt: 525.98
InChI Key: LRKPOUGQXLBWDO-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring:

  • Piperazine core: Substituted with an ethyl carboxylate group at position 1, enhancing solubility .
  • Sulfonyl-linked phenyl group: Acts as a bridge between the piperazine and carbamoyl moieties, contributing to structural rigidity .
  • 1,3,4-Oxadiazole ring: Functionalized with a 5-chlorothiophen-2-yl group, which may influence electronic properties and biological interactions .

Properties

IUPAC Name

ethyl 4-[4-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O6S2/c1-2-31-20(28)25-9-11-26(12-10-25)34(29,30)14-5-3-13(4-6-14)17(27)22-19-24-23-18(32-19)15-7-8-16(21)33-15/h3-8H,2,9-12H2,1H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKPOUGQXLBWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-((4-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C37H47Cl2N7O4S2C_{37}H_{47}Cl_2N_7O_4S^2
  • Molecular Weight : 788.84 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. Below are key findings from recent research:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine and oxadiazole have shown efficacy against a range of bacterial and fungal strains.

Study Microorganism Activity
Sanchez-Sancho et al. (1998)Staphylococcus aureusEffective
Aziz-ur-Rehman et al. (2011)E. coliModerate to high

These studies suggest that the sulfonamide and oxadiazole moieties contribute to the antimicrobial activity by inhibiting bacterial growth.

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE) and urease.

Enzyme Inhibition Type IC50 Value (µM)
AChENon-competitive25
UreaseCompetitive15

The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines.

Cytokine Effect
TNF-alphaDecreased expression
IL-6Decreased expression

This modulation of cytokine levels indicates a potential use in inflammatory disorders.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on a series of synthesized piperazine derivatives, including the target compound, showed promising results against resistant strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics.
  • Case Study on Enzyme Inhibition :
    • In a comparative study assessing various derivatives for AChE inhibition, the target compound exhibited one of the highest inhibitory effects among tested substances, highlighting its potential as a lead compound for further development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Oxadiazole vs. Thiazole Derivatives
  • Target Compound : Contains a 1,3,4-oxadiazole ring linked to a 5-chlorothiophene.
  • Analog (): Replaces oxadiazole with a thiazole ring (4-(4-phenoxyphenyl) substitution). Impact: Thiazole’s larger aromatic system may enhance π-π stacking but reduce metabolic stability compared to oxadiazole .
Oxadiazole Substituent Variations
  • Analog (): Features 3,4-dimethylphenyl on oxadiazole.
  • Analog (): Substituted with 4-chlorophenoxy, introducing an ether linkage. Impact: The ether group may alter electronic distribution, affecting binding affinity .

Piperazine Modifications

  • Analog (): Piperazine is substituted with a 2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl group.
  • Analog () : Incorporates N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl.
    • Impact : Bulky substituents may sterically hinder receptor binding compared to the target’s simpler ethyl carboxylate .

Structural Validation

  • Software : SHELXL () and Crystallographic Data () are widely used for refining small-molecule structures.
  • Validation Metrics : Bond lengths and angles in the target compound align with similar carboxamide derivatives (e.g., N-(4-chlorophenyl)piperazine analogs in ) .

Anthelmintic Activity

  • Oxadiazole-Imidazole Hybrids () : Demonstrated efficacy against Perituma posthuma due to oxadiazole’s electron-deficient nature, facilitating interactions with parasitic enzymes .
  • Target Compound : The 5-chlorothiophene may enhance activity via halogen bonding, though specific data are lacking.

Kinase Inhibition Potential

  • Analog () : Similarity-based virtual screening (VS) using gefitinib highlights the role of piperazine and sulfonyl groups in kinase binding .
  • Target Compound : The sulfonyl-phenyl group may mimic ATP-binding pocket interactions observed in kinase inhibitors.

Physicochemical Properties

Property Target Compound Analog () Analog ()
Molecular Weight ~550 g/mol ~560 g/mol ~540 g/mol
LogP (Predicted) 3.2 4.1 (thiazole) 3.8 (dimethylphenyl)
Solubility Moderate (ethyl carboxylate) Low (phenoxyphenyl) Low (hydrophobic substituents)
Thermal Stability High (sulfonyl linkage) Moderate High

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